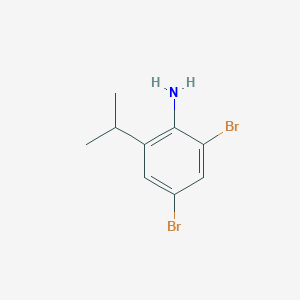

2,4-Dibrom-6-isopropylanilin

Übersicht

Beschreibung

2,4-Dibromo-6-isopropylaniline is a chemical compound with the molecular formula C9H11Br2N . It has a molecular weight of 293 and is typically stored at room temperature in a dark place .

Molecular Structure Analysis

The InChI code for 2,4-Dibromo-6-isopropylaniline is 1S/C9H11Br2N/c1-5(2)7-3-6(10)4-8(11)9(7)12/h3-5H,12H2,1-2H3 . This indicates that the molecule consists of a benzene ring with two bromine atoms and an isopropyl group attached to it.Chemical Reactions Analysis

While specific chemical reactions involving 2,4-Dibromo-6-isopropylaniline are not detailed in the search results, bromination reactions of alkenes, alkynes, and anilines are well-documented . These reactions often involve the use of brominating reagents and can result in the formation of dibromides and α-bromoketones .Physical And Chemical Properties Analysis

2,4-Dibromo-6-isopropylaniline is a liquid at room temperature . The storage temperature is normal, and it should be kept in a dark place .Wissenschaftliche Forschungsanwendungen

Chromatographie und Massenspektrometrie

2,4-Dibrom-6-isopropylanilin: wird in der Chromatographie und Massenspektrometrie als Standard- oder Referenzverbindung eingesetzt. Sein eindeutiges Molekulargewicht und seine Eigenschaften ermöglichen die Kalibrierung von Geräten und die Validierung analytischer Methoden. Diese Verbindung trägt dazu bei, die Genauigkeit und Präzision chromatographischer Trennungen und massenspektrometrischer Messungen zu gewährleisten .

Medizinische Chemie

In der medizinischen Chemie dient diese Verbindung als Baustein für die Synthese verschiedener pharmazeutischer Wirkstoffe. Seine Bromgruppen sind reaktive Stellen für Kupplungsreaktionen, wodurch es zu einem wertvollen Vorläufer bei der Entwicklung neuer Medikamente wird, insbesondere bei der Entwicklung von Verbindungen mit potenziellen antibakteriellen und antifungalischen Eigenschaften .

Landwirtschaftliche Chemie

This compound: findet Anwendungen in der landwirtschaftlichen Chemie für die Synthese von Pestiziden und Herbiziden. Die bromierte aromatische Struktur findet sich häufig in Molekülen, die mit bestimmten biologischen Wegen bei Schädlingen interagieren, und bietet einen Rahmen für die Entwicklung neuer Agrochemikalien .

Materialwissenschaften

Diese Verbindung ist auch in den Materialwissenschaften von Bedeutung, insbesondere bei der Herstellung neuartiger polymerer Materialien. Seine Fähigkeit, als Monomer zu fungieren, das polymerisiert oder copolymerisiert werden kann, bietet einen Weg zur Herstellung neuer Arten von Kunststoffen oder Harzen mit verbesserten Eigenschaften wie erhöhter thermischer Stabilität oder Flammhemmung .

Umweltwissenschaften

In der umweltwissenschaftlichen Forschung kann This compound als Tracer- oder Markerverbindung verwendet werden, um Umweltzersetzungsprozesse zu untersuchen. Seine Stabilität unter verschiedenen Bedingungen ermöglicht es Wissenschaftlern, seine Anwesenheit in verschiedenen Ökosystemen zu verfolgen und das Schicksal ähnlicher Verbindungen in der Umwelt zu verstehen .

Biochemie

Im Bereich der Biochemie wird diese Verbindung verwendet, um Enzym-Substrat-Interaktionen zu untersuchen, insbesondere mit Enzymen, die auf aromatische Substrate wirken. Es kann verwendet werden, um die Spezifität und den Wirkmechanismus dieser Enzyme zu untersuchen, was entscheidend ist, um Stoffwechselwege zu verstehen und Enzyminhibitoren zu entwickeln .

Analytische Chemie

This compound: wird in der analytischen Chemie für die Methodenentwicklung und -validierung eingesetzt. Seine einzigartige Struktur macht es für den Einsatz in der spektroskopischen Analyse geeignet, wie z. B. NMR, HPLC, LC-MS und UPLC, und unterstützt die Identifizierung und Quantifizierung komplexer Gemische .

Industrielle Anwendungen

Industriell ist diese Verbindung an der Synthese von Farbstoffen, Pigmenten und anderen bromierten Verbindungen beteiligt. Seine Reaktivität ermöglicht es, leicht modifiziert zu werden, wodurch eine Vielzahl von Industriechemikalien entstehen, die in Fertigungsprozessen verwendet werden .

Safety and Hazards

The safety information for 2,4-Dibromo-6-isopropylaniline indicates that it is classified under the GHS07 pictogram . The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Biochemische Analyse

Biochemical Properties

2,4-Dibromo-6-isopropylaniline plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The interaction between 2,4-Dibromo-6-isopropylaniline and cytochrome P450 enzymes can lead to the formation of reactive intermediates that may affect cellular function. Additionally, this compound can bind to proteins such as albumin, affecting its distribution and activity within the body .

Cellular Effects

2,4-Dibromo-6-isopropylaniline has been shown to influence various types of cells and cellular processes. In particular, it can affect cell signaling pathways by modulating the activity of kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For example, 2,4-Dibromo-6-isopropylaniline has been found to inhibit the activity of certain kinases involved in cell proliferation, leading to reduced cell growth . Additionally, it can induce oxidative stress in cells by generating reactive oxygen species, which can damage cellular components and affect cell viability .

Molecular Mechanism

The molecular mechanism of action of 2,4-Dibromo-6-isopropylaniline involves its binding interactions with biomolecules and its effects on enzyme activity. This compound can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of other substrates. Additionally, 2,4-Dibromo-6-isopropylaniline can activate certain transcription factors, leading to changes in gene expression. For example, it has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Dibromo-6-isopropylaniline can change over time due to its stability and degradation. This compound is relatively stable under normal laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to 2,4-Dibromo-6-isopropylaniline has been shown to cause cumulative effects on cellular function, such as increased oxidative stress and reduced cell viability . In in vitro studies, the effects of this compound can be observed within hours of exposure, while in in vivo studies, the effects may take days or weeks to manifest .

Dosage Effects in Animal Models

The effects of 2,4-Dibromo-6-isopropylaniline vary with different dosages in animal models. At low doses, this compound can induce mild oxidative stress and modulate enzyme activity without causing significant toxicity. At high doses, 2,4-Dibromo-6-isopropylaniline can cause severe oxidative damage, leading to cell death and tissue injury . Threshold effects have been observed, where a certain dose is required to elicit a measurable response. Toxic effects at high doses include liver and kidney damage, as well as neurotoxicity .

Metabolic Pathways

2,4-Dibromo-6-isopropylaniline is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. This compound can be metabolized to form reactive intermediates that can further interact with other biomolecules. The metabolism of 2,4-Dibromo-6-isopropylaniline can affect metabolic flux and alter the levels of metabolites within cells . Additionally, this compound can interact with cofactors such as glutathione, which plays a role in detoxification processes .

Transport and Distribution

The transport and distribution of 2,4-Dibromo-6-isopropylaniline within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion-transporting polypeptides (OATPs). Once inside the cell, 2,4-Dibromo-6-isopropylaniline can bind to proteins such as albumin, affecting its localization and accumulation within tissues . The distribution of this compound can also be influenced by its lipophilicity, which affects its ability to cross cell membranes .

Subcellular Localization

The subcellular localization of 2,4-Dibromo-6-isopropylaniline can affect its activity and function. This compound can be localized to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can interact with enzymes and other biomolecules. Targeting signals and post-translational modifications can direct 2,4-Dibromo-6-isopropylaniline to these compartments, influencing its effects on cellular processes . For example, the localization of this compound to the mitochondria can lead to the generation of reactive oxygen species and the induction of oxidative stress .

Eigenschaften

IUPAC Name |

2,4-dibromo-6-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br2N/c1-5(2)7-3-6(10)4-8(11)9(7)12/h3-5H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIHDLUSXGDARZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC(=C1)Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10529196 | |

| Record name | 2,4-Dibromo-6-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10529196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81090-45-1 | |

| Record name | 2,4-Dibromo-6-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10529196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(Phenoxymethyl)phenyl]methanol](/img/structure/B1610764.png)

![1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1610775.png)